molecular formula C12H8ClN3O2 B12610001 2-Chloro-5-[(furo[2,3-d]pyrimidin-2-yl)amino]phenol CAS No. 918340-63-3

2-Chloro-5-[(furo[2,3-d]pyrimidin-2-yl)amino]phenol

Cat. No.: B12610001
CAS No.: 918340-63-3
M. Wt: 261.66 g/mol
InChI Key: FOIDKDCBNJGDED-UHFFFAOYSA-N
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Description

2-Chloro-5-[(furo[2,3-d]pyrimidin-2-yl)amino]phenol is a heterocyclic compound that combines a furo[2,3-d]pyrimidine moiety with a phenol group. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-[(furo[2,3-d]pyrimidin-2-yl)amino]phenol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chlorophenol with furo[2,3-d]pyrimidine-2-amine in the presence of a suitable base and solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-[(furo[2,3-d]pyrimidin-2-yl)amino]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chloro-5-[(furo[2,3-d]pyrimidin-2-yl)amino]phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-5-[(furo[2,3-d]pyrimidin-2-yl)amino]phenol involves its interaction with specific molecular targets. For instance, it may inhibit certain protein kinases by binding to their active sites, thereby blocking the phosphorylation of key substrates involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-5-[(furo[2,3-d]pyrimidin-2-yl)amino]phenol is unique due to its specific combination of a furo[2,3-d]pyrimidine moiety with a phenol group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

918340-63-3

Molecular Formula

C12H8ClN3O2

Molecular Weight

261.66 g/mol

IUPAC Name

2-chloro-5-(furo[2,3-d]pyrimidin-2-ylamino)phenol

InChI

InChI=1S/C12H8ClN3O2/c13-9-2-1-8(5-10(9)17)15-12-14-6-7-3-4-18-11(7)16-12/h1-6,17H,(H,14,15,16)

InChI Key

FOIDKDCBNJGDED-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC2=NC=C3C=COC3=N2)O)Cl

Origin of Product

United States

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